molecular formula C44H70O14 B2846692 6''-O-acetylsaikosaponin A CAS No. 64340-46-1

6''-O-acetylsaikosaponin A

Cat. No. B2846692
CAS RN: 64340-46-1
M. Wt: 823.03
InChI Key: WDWZBAMDKXKRBA-RWQSYYMZSA-N
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Description

6’'-O-acetylsaikosaponin A is a natural product found in Bupleurum chinense and Bupleurum marginatum . It is an acetyl saikosaponin . The molecular formula is C44H70O14 .


Molecular Structure Analysis

The molecular structure of 6’'-O-acetylsaikosaponin A is complex, with a molecular weight of 823.0 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are provided in the PubChem database .

Scientific Research Applications

Osteoclast-Inhibiting Activity

Research has shown that derivatives of saikosaponin, including 6''-O-acetylsaikosaponin A, exhibit significant osteoclast-inhibiting activity. This is crucial in the study of bone health and diseases like osteoporosis. Specifically, certain saikosaponins demonstrated inhibitory effects on osteoclasts, cells that break down bone tissue (Yu et al., 2013).

Analytical Methodology for Quality Evaluation

A method involving rapid resolution liquid chromatography with evaporative light scattering detection has been developed for the determination of saikosaponins, including 6''-O-acetylsaikosaponin A. This methodology is vital for the quality evaluation of Bupleurum species, which are used in traditional Chinese medicine (Huang et al., 2009).

Cytotoxic and Anticancer Activity

Saikosaponin derivatives, including 6''-O-acetylsaikosaponin A, have shown cytotoxic activity against various cancer cell lines. This highlights their potential use in cancer research and therapy (Luo et al., 1993).

Anti-inflammatory and Immunomodulatory Effects

Saikosaponins, including 6''-O-acetylsaikosaponin A, have demonstrated significant anti-inflammatory activity by inhibiting the activation of the NF-κB signaling pathway. This has implications in the treatment of inflammatory diseases and in immunomodulation (Lu et al., 2012).

Antiviral Potential

Saikosaponins, including 6''-O-acetylsaikosaponin A, have shown potential in antiviral therapy, particularly in the inhibition of viral replication. Their efficacy against viruses like SARS-CoV-2 underscores their importance in antiviral research (Sinha et al., 2020).

Hepatoprotective Properties

Saikosaponins, including 6''-O-acetylsaikosaponin A, exhibit hepatoprotective properties, making them valuable in the study and treatment of liver diseases. This includes research on liver fibrosis and liver damage induced by toxins (Dang et al., 2007).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWZBAMDKXKRBA-HCYXLWPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6''-O-acetylsaikosaponin A

Q & A

Q1: What is the significance of 6''-O-acetylsaikosaponin A in the context of the Bupleurum genus?

A1: 6''-O-acetylsaikosaponin A is a specific saikosaponin found in several species of the Bupleurum genus. While not directly studied for bioactivity in these papers, its presence alongside other active saikosaponins like saikosaponin A, D, and C [, ] suggests it could contribute to the overall pharmacological effects of these plants. Further research is needed to elucidate its specific properties.

Q2: The research mentions several saikosaponins with anticancer activity. Does 6''-O-acetylsaikosaponin A share similar properties?

A2: While the provided research does not directly investigate the anticancer potential of 6''-O-acetylsaikosaponin A, its structural similarity to compounds like saikosaponin-d, which showed promising activity against breast cancer cells [], warrants further investigation. It's plausible that modifications at the 6''-O position could influence its interaction with biological targets relevant to cancer.

Q3: What analytical techniques are typically employed to isolate and characterize 6''-O-acetylsaikosaponin A from Bupleurum species?

A4: The research indicates that standard chromatographic techniques, such as column chromatography, are used for the initial isolation of saikosaponins from Bupleurum [, , ]. Subsequent identification likely involves spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the precise structure of 6''-O-acetylsaikosaponin A and differentiate it from other closely related compounds.

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